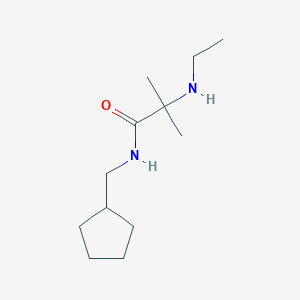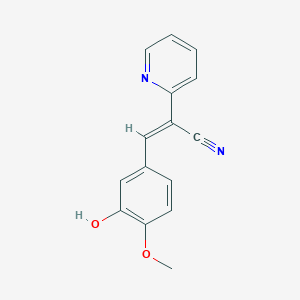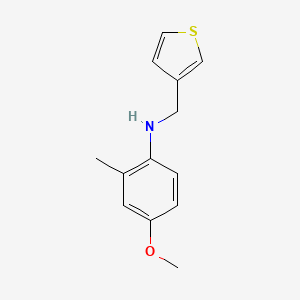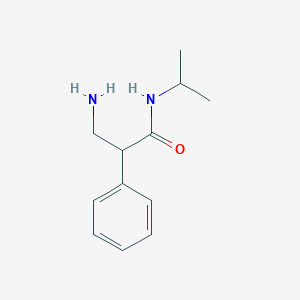
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide (SQX) is a chemical compound that has been widely studied for its potential use in scientific research. SQX is a quinoxaline derivative that has shown promising results in various studies due to its ability to modulate glutamate receptors.
Wirkmechanismus
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which leads to a decrease in the excitatory response of the receptor. This modulation of the NMDA receptor has been shown to have a neuroprotective effect in various studies.
Biochemical and Physiological Effects
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is a neurotransmitter that is involved in various neurological processes such as learning and memory. N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has various advantages and limitations for lab experiments. One advantage is that it has a well-established synthesis method and has been widely studied, which makes it readily available for use in experiments. However, one limitation is that it has a short half-life, which may make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are various future directions for the study of N-(2-sulfamoylethyl)quinoxaline-6-carboxamide. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is to investigate its potential use in the modulation of synaptic plasticity, which is involved in learning and memory. Additionally, the development of new derivatives of N-(2-sulfamoylethyl)quinoxaline-6-carboxamide may lead to compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of N-(2-sulfamoylethyl)quinoxaline-6-carboxamide involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate, followed by the addition of sulfuric acid and sodium nitrite. The resulting product is then reacted with 6-chloroquinoxaline to yield N-(2-sulfamoylethyl)quinoxaline-6-carboxamide. The synthesis method of N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has been well established and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has been widely studied for its potential use in scientific research. It has been shown to modulate glutamate receptors, which are involved in various neurological processes such as learning, memory, and synaptic plasticity. N-(2-sulfamoylethyl)quinoxaline-6-carboxamide has been used in studies to investigate the role of glutamate receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(2-sulfamoylethyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c12-19(17,18)6-5-15-11(16)8-1-2-9-10(7-8)14-4-3-13-9/h1-4,7H,5-6H2,(H,15,16)(H2,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKFKZASVMJEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Benzenesulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7568287.png)
![2-Methyl-2-[methyl(thiophen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7568294.png)

![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568309.png)




![3-Azaspiro[5.5]undecan-3-yl(cyclopropyl)methanone](/img/structure/B7568366.png)


